PD168393

Descripción general

Descripción

PD-168393 es un inhibidor potente, selectivo y permeable a las células de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Es conocido por su inhibición irreversible del EGFR, lo que lo convierte en una herramienta valiosa en la investigación y el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

PD-168393 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Como inhibidor del EGFR, se utiliza para estudiar el papel del EGFR en la proliferación y supervivencia de las células cancerosas.

Estudios de transducción de señales: Investigación de las vías y mecanismos involucrados en la señalización del EGFR.

Desarrollo de fármacos: Sirviendo como un compuesto principal para el desarrollo de nuevas terapias contra el cáncer

Mecanismo De Acción

PD-168393 ejerce sus efectos mediante la unión irreversible al sitio de unión al ATP de la tirosina quinasa del EGFR. Esta unión inhibe la actividad quinasa del EGFR, evitando su autofosforilación y la posterior activación de las vías de señalización aguas abajo. La inhibición de la señalización del EGFR conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

PD168393 interacts with the EGFR tyrosine kinase and ErbB2 . It irreversibly inactivates the EGF receptor, but is inactive against insulin receptor, PDGFR, FGFR, and PKC . This suggests that this compound has a specific interaction with EGFR and ErbB2, and does not interact with other enzymes or proteins such as insulin receptor, PDGFR, FGFR, and PKC .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it suppresses EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure . It also inhibits heregulin-induced tyrosine phosphorylation in MDA-MB-453 cells . Furthermore, this compound induces a cytostatic but not a cytotoxic response in malignant peripheral nerve sheath tumor cells, accompanied by suppression of Akt and mTOR activation and increased autophagic activity .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly inactivating the EGF receptor . This inactivation is achieved through alkylation of Cys-773 within the ATP binding pocket . This prevents the receptor from activating itself, which is a prerequisite for binding of downstream adaptor proteins .

Temporal Effects in Laboratory Settings

This compound has been shown to suppress EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure, with continuous suppression even after 8 hours in compound-free medium . This suggests that this compound has long-lasting effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in vivo, producing tumor growth inhibition of 115% after 15 days of treatment in human epidermoid carcinoma xenografts in mice . The dosage used in this study was 58 mg/kg, administered once daily .

Metabolic Pathways

Given its role as an EGFR tyrosine kinase inhibitor, it is likely that this compound impacts pathways related to EGFR signaling .

Transport and Distribution

Given its role as an EGFR inhibitor, it is likely that this compound is transported to areas of the cell where EGFR is located .

Subcellular Localization

Given its role as an EGFR inhibitor, it is likely that this compound localizes to areas of the cell where EGFR is located .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

PD-168393 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 4-(3-bromofenilamino)-6-acrilamidoquinazolina con varios reactivos en condiciones específicas. La ruta sintética detallada incluye los siguientes pasos:

Formación del núcleo de quinazolina: Esto implica la reacción de materiales de partida adecuados para formar el anillo de quinazolina.

Bromación: Introducción del átomo de bromo en la posición deseada en el anillo de quinazolina.

Formación de acrilamida: Adición del grupo acrilamida al núcleo de quinazolina.

Métodos de producción industrial

La producción industrial de PD-168393 sigue rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El proceso implica un control cuidadoso de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar la consistencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

PD-168393 se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Que implican la sustitución de átomos o grupos específicos dentro de la molécula.

Reacciones de oxidación y reducción: Modificación del estado de oxidación del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran PD-168393 incluyen:

Agentes oxidantes: Para reacciones de oxidación.

Agentes reductores: Para reacciones de reducción.

Nucleófilos y electrófilos: Para reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de PD-168393, mientras que las reacciones de sustitución pueden resultar en varios análogos sustituidos .

Comparación Con Compuestos Similares

PD-168393 es único en su inhibición irreversible del EGFR, lo que lo distingue de otros inhibidores del EGFR que pueden ser reversibles. Los compuestos similares incluyen:

Gefitinib: Un inhibidor reversible del EGFR.

Erlotinib: Otro inhibidor reversible del EGFR.

La alta especificidad y la unión irreversible de PD-168393 lo convierten en una herramienta valiosa tanto en contextos de investigación como terapéuticos .

Propiedades

IUPAC Name |

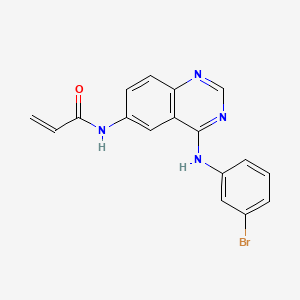

N-[4-(3-bromoanilino)quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUBKQUPEREOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274444 | |

| Record name | pd 168393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-15-9 | |

| Record name | PD 168393 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 168393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-168393 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pd 168393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168393 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R996Y9T0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PD168393 and how does it interact with this target?

A1: this compound irreversibly inhibits EGFR tyrosine kinase by targeting Cys797, a cysteine residue located in a conserved α-helix at the lip of the ATP-binding pocket. [] This covalent modification prevents ATP binding and subsequent phosphorylation activity of EGFR. [, , , , ]

Q2: What are the downstream effects of this compound-mediated EGFR inhibition?

A2: this compound-mediated EGFR inhibition has been shown to:

- Reduce cell proliferation and induce apoptosis: In various cancer cell lines, including lung cancer, breast cancer, and malignant peripheral nerve sheath tumor cells. [, , , , ]

- Suppress ERK1/2 and Akt signaling pathways: These pathways are often dysregulated in cancer, and their inhibition contributes to the anti-tumor effects of this compound. [, , , , , ]

- Modulate inflammatory responses: By reducing the production of pro-inflammatory cytokines, such as IL-8/CXCL8 and TNF-α, in epithelial cells. [, , ]

- Affect cell morphology and invasiveness: By altering the activation of integrins and downstream signaling pathways. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H14BrN3O2, and its molecular weight is 396.24 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided articles do not contain specific spectroscopic data, techniques like NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized this compound. []

Q5: How do structural modifications to the this compound scaffold affect its inhibitory activity?

A5: Research utilizing modified 4-anilinoquinazoline derivatives, similar to this compound, have demonstrated the impact of structural changes on their inhibitory activity: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.